(S)-Azetidine-2-carboxylic acid
Overview
Description
(S)-Azetidine-2-carboxylic acid, also known as S-A2CA, is an organic compound belonging to the azetidine family of heterocyclic compounds. It is a chiral compound, meaning it has two different isomers, and is found in a variety of biological systems, including animals, plants, and bacteria. S-A2CA has been studied extensively in the laboratory due to its potential applications in the fields of medicinal chemistry, synthetic biology, and biochemistry.
Scientific Research Applications
Ion Uptake and Release in Barley Roots : Azetidine-2-carboxylic acid was used as a proline analog to investigate protein synthesis and ion transport relationships in barley roots. It was found to inhibit the release of ions to the xylem of roots and intact plants, suggesting an effect on the process of release from symplast to the xylem (Pitman et al., 1977).
Presence in Garden Beets : Azetidine-2-carboxylic acid, a toxic and teratogenic non-protein amino acid, was identified in garden beets (Beta vulgaris). This compound is known to be misincorporated into proteins in place of proline, affecting various proteins and causing malformations in animal models (Rubenstein et al., 2006).
Proline Metabolism and Protein Conformation Studies : Azetidine-2-carboxylic acid was used in studies of proline metabolism and protein conformation. It was synthesized and used for uptake and incorporation studies in Arabidopsis thaliana and Escherichia coli (Verbruggen et al., 1992).
Presence in Food Chain : The compound was found in sugar beets and table beets, as well as in sugar beet byproducts used as dietary supplements for livestock. This raised concerns about its role in human disease and its presence in the food chain (Rubenstein et al., 2009).
Liver Fibrosis Treatment : Azetidine-2-carboxylic acid showed potential in ameliorating hepatic cirrhosis induced in rats, suggesting its use in treating liver fibrosis (Rojkind, 1973).
Radiosensitization in Hepatoma Cells : It was found to be a potent sensitizer to hyperthermia and ionizing radiation, enhancing cell killing when combined with X-ray treatments in hepatoma cells (van Rijn et al., 1999).
Nitrogen Metabolism in Liliaceae : Azetidine-2-carboxylic acid was recognized as an important constituent in the nitrogen economy of liliaceous plants (Fowden, 1959).
Effect on Collagen Synthesis : Its administration to chick embryos was shown to arrest collagen accumulation, suggesting its effect on collagen synthesis and structure (Lane et al., 1971).
Growth Inhibition in Seedlings : The compound was found to inhibit growth in seedlings, particularly mung beans, due to its incorporation into plant proteins in place of proline (Fowden, 1963).
Incorporation into Hemoglobin : It was incorporated into hemoglobin in rabbit reticulocytes, suggesting its potential use in studying protein synthesis and structure (Baum et al., 1975).
properties
IUPAC Name |
(2S)-azetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUEWIQBXOCDZ-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044020 | |
Record name | L-Azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinecarboxylic acid, (S)- | |
CAS RN |
2133-34-8 | |
Record name | (-)-Azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2133-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (L)-Azetidine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-azetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AZETIDINECARBOXYLIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GZ3E0L9ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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